molecular formula C10H10FNO2S B1351293 2-(4-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 69570-82-7

2-(4-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B1351293
CAS RN: 69570-82-7
M. Wt: 227.26 g/mol
InChI Key: GPKWJQGAXZSDCF-UHFFFAOYSA-N
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Description

4-Fluorophenyl is a type of phenyl group that has a fluorine atom substituted onto the benzene ring . Carboxylic acids are organic compounds that contain a carboxyl group (C=O)OH. When these groups are part of the same molecule, it can lead to interesting chemical properties and reactivity.


Synthesis Analysis

The synthesis of compounds containing 4-Fluorophenyl and carboxylic acid groups can involve various methods. For instance, 4-Fluorophenylboronic acid can be used as a reactant in Suzuki coupling reactions .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like X-Ray Crystallography and FT-IR spectroscopy .


Chemical Reactions Analysis

4-Fluorophenylboronic acid can be used as a reactant in various types of coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques. For example, 4-Fluorophenylacetic acid has a molecular weight of 154.14 g/mol .

Scientific Research Applications

Synthesis and Anticancer Activity

  • Synthesis in Phthalocyanines : 2-(4-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid was utilized in synthesizing tetra-substituted metallophthalocyanines, which exhibited potential anticancer activities on various cancer cell lines. These novel compounds were investigated for their electronic spectra and fluorescence quantum yield, providing insights into their biological applications (Bilgiçli et al., 2021).

Drug Development and Biochemical Applications

  • Prodrug of L-cysteine : Research on various 2-substituted thiazolidine-4-carboxylic acids, including 2-(4-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid, indicated their potential as prodrugs of L-cysteine. These compounds exhibited protective effects against acetaminophen-induced hepatotoxicity in mice (Nagasawa et al., 1984).

Chemical Synthesis and Characterization

  • Chemical Synthesis : The compound was synthesized through a reaction involving mercaptoacetic acid and its structure was characterized, highlighting its potential for further scientific exploration (Yin et al., 2008).
  • Antioxidant Activity : A study on the synthesis of thiazolidine-4-carboxylic acid derivatives, including 2-(4-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid, demonstrated their promising antioxidant activities, which is crucial for various biomedical applications (El Nezhawy et al., 2009).

Geriatric Medicine and Aging

  • Application in Geriatric Medicine : Thiazolidine-4-carboxylic acid showed significant effects on age-related biochemical variables in blood and tissues, indicating its potential value in geriatric medicine and for prolonging life span (Weber et al., 1982).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling. This includes avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

The future directions for research and development of such compounds could involve exploring their potential uses in various fields, such as medicine, agriculture, and materials science .

properties

IUPAC Name

2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKWJQGAXZSDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385164
Record name 2-(4-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid

CAS RN

69570-82-7
Record name 2-(4-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-(4-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid

Citations

For This Compound
2
Citations
S Yang, T Wang, Y Zhou, L Shi, A Lu, Z Wang - Molecules, 2021 - mdpi.com
Based on the structure of the natural product cysteine, a series of thiazolidine-4-carboxylic acids were designed and synthesized. All target compounds bearing thiazolidine-4-carboxylic …
Number of citations: 7 www.mdpi.com
片山勝史 - 2021 - eprints.lib.hokudai.ac.jp
1-1 HTS ヒットの獲得 1-2 3-フェニル-イソキサゾール誘導体の合成展開 1-3 代表化合物の初期 ADMET と PK プロファイル 1-4 mRNA レベルの in vitro 評価 1-5 化合物 24 を用いた標的探索 ① (…
Number of citations: 5 eprints.lib.hokudai.ac.jp

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